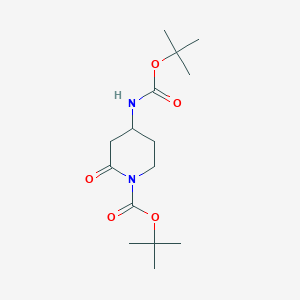

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under mild acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4, H2/Pd

Substitution: Alkyl halides, acyl chlorides, SOCl2

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester involves the protection of amino groups through the formation of a stable Boc derivative. This protection prevents unwanted side reactions during chemical synthesis and can be easily removed under mild acidic conditions, allowing for the subsequent functionalization of the amino group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-phenylalanine: Similar in function, used for protecting amino groups in organic synthesis.

Uniqueness

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which includes a piperidine ring. This structure provides distinct reactivity and stability compared to other Boc-protected amino acids, making it particularly useful in certain synthetic applications .

Biologische Aktivität

4-tert-Butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as Boc-amino piperidine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

The compound has the following chemical properties:

- Chemical Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- IUPAC Name : 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid

- CAS Number : 252720-31-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, facilitating its interaction with target proteins.

Inhibition Studies

Research has demonstrated that derivatives of piperidine compounds can act as inhibitors for several enzymes. For instance, studies have shown that related compounds exhibit inhibitory effects on glycogen synthase kinase-3β (GSK-3β), which is implicated in various neurodegenerative diseases and mood disorders . The inhibition of GSK-3β has been linked to therapeutic benefits in treating bipolar disorder and Alzheimer's disease.

Antimicrobial Activity

Piperidine derivatives, including Boc-amino piperidines, have been evaluated for their antimicrobial properties. In vitro studies indicate that these compounds possess significant activity against various bacterial strains, suggesting their potential as antibiotic agents. Specifically, derivatives have shown effectiveness against Gram-positive bacteria .

Neuroprotective Effects

Recent studies have suggested that compounds similar to 4-tert-butoxycarbonylamino-2-oxo-piperidine may exhibit neuroprotective effects. In animal models, these compounds have been shown to reduce neuronal cell death and improve cognitive function following neurotoxic insults .

Case Study 1: GSK-3β Inhibition

In a study examining the effects of a piperidine derivative on GSK-3β activity, researchers found that administration of the compound at doses ranging from 10 to 25 mg/kg resulted in significant inhibition of hyperactivity in mice models. The compound exhibited a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating potent activity against GSK-3β .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using Boc-amino piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating the compound's potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-8-17(11(18)9-10)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAMIDHIKVKTOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C(=O)C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.